methyl N-(azetidin-3-yl)carbamate hydrochloride
Overview
Description
“Methyl N-(azetidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1803610-94-7 . It has a molecular weight of 166.61 . The IUPAC name for this compound is methyl azetidin-3-ylcarbamate hydrochloride . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10N2O2.ClH/c1-9-5(8)7-4-2-6-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 166.61 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Biological Evaluation
Methyl N-(azetidin-3-yl)carbamate hydrochloride and its derivatives show potential in pharmacological applications due to their central nervous system (CNS) activity. For example, certain derivatives, such as N′-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide, exhibited significant antidepressant activity. Additionally, compounds like N′-[(1Z)-(4-nitrophenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide showed notable nootropic activity in the elevated plus maze test and passive avoidance test in mice, indicating the therapeutic potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Antileishmanial Activity
Studies on derivatives of this compound have also revealed notable antileishmanial activity. Specific compounds like 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones showed significant activity against Leishmania major, with some derivatives displaying comparable activity to the clinically used antileshmanial drug, amphotericine B (Singh et al., 2012).
NAAA Inhibitors for Pain and Inflammation
The compound 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b) is identified as a potent, selective, and systemically active inhibitor of intracellular NAAA activity. It has shown profound anti-inflammatory effects in animal models, highlighting its potential as a therapeutic agent for the treatment of pain and inflammation (Nuzzi et al., 2016).
Photoremovable Groups in Chemistry and Biology
7-Azetidinylated methyl coumarin derivatives are employed as photoprotecting groups in chemistry and biology due to their efficiency in releasing carboxylic acids in aqueous solutions. An improved and scalable synthesis method for these compounds enhances their applicability in photoprotection for various leaving groups (Bassolino et al., 2017).
Mechanism of Action
While the specific mechanism of action for “methyl N-(azetidin-3-yl)carbamate hydrochloride” is not mentioned in the literature, similar compounds have been used to prepare inhibitors of human glycogen phosphorylase to treat conditions like hyperglycemia, hyperinsulinemia, hyperlipidemia, insulin resistance, or tissue ischemia .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl N-(azetidin-3-yl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-9-5(8)7-4-2-6-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNSWJWLHZDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-94-7 | |
Record name | methyl N-(azetidin-3-yl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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